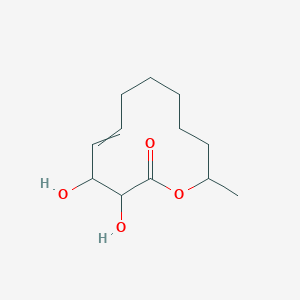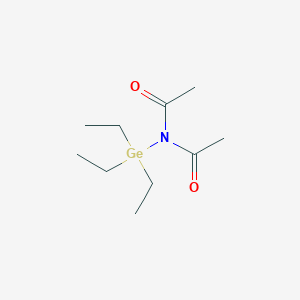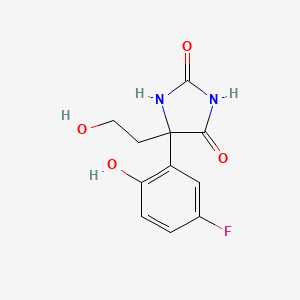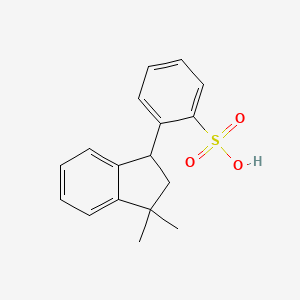
magnesium;prop-1-ynylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;prop-1-ynylbenzene;bromide, also known as prop-2-yn-1-ylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a prop-1-ynyl group and a benzene ring, with a bromide ion as a counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;prop-1-ynylbenzene;bromide typically involves the reaction of magnesium turnings with prop-1-ynylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium surface. The mixture is then refluxed to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar procedure but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;prop-1-ynylbenzene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .
Aplicaciones Científicas De Investigación
Magnesium;prop-1-ynylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of magnesium;prop-1-ynylbenzene;bromide involves the nucleophilic addition of the prop-1-ynyl group to electrophilic carbon atoms in carbonyl compounds. The magnesium atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond. The bromide ion serves as a counterion to balance the charge .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a prop-1-ynyl group.
Vinylmagnesium bromide: Contains a vinyl group instead of a prop-1-ynyl group.
Ethylmagnesium bromide: Contains an ethyl group instead of a prop-1-ynyl group .
Uniqueness
Magnesium;prop-1-ynylbenzene;bromide is unique due to the presence of both an alkyne group and an aromatic ring, which allows it to participate in a wider range of chemical reactions compared to other Grignard reagents. This makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
116421-85-3 |
|---|---|
Fórmula molecular |
C9H7BrMg |
Peso molecular |
219.36 g/mol |
Nombre IUPAC |
magnesium;prop-1-ynylbenzene;bromide |
InChI |
InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UTLSCGXCFGKIPA-UHFFFAOYSA-M |
SMILES canónico |
CC#CC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
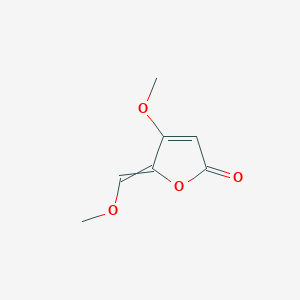


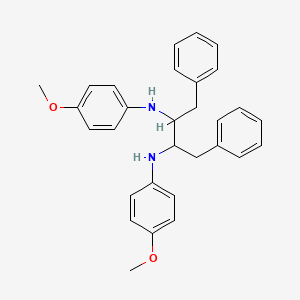
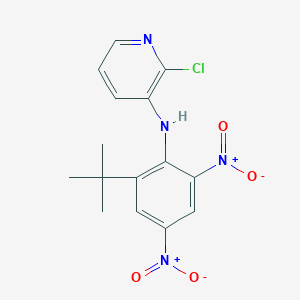
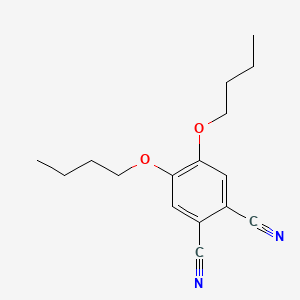
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
